Bienvenue dans la boutique en ligne BenchChem!

a-(Fmoc-amino)-cyclopropaneacetic acid

Peptide synthesis Amino acid building blocks Solid-phase peptide synthesis

Choose this racemic α-(Fmoc-amino)-cyclopropaneacetic acid (CAS 1332765-55-5, MW 337.37) as a cost-effective building block for diverse peptide library synthesis where stereochemistry is not critical. Its room-temperature stability and standard Fmoc-SPPS compatibility enable high-throughput parallel synthesis. The cyclopropane ring imparts conformational rigidity for scaffold stabilization. Critically, this racemate (1:1 mixture of enantiomers) is differentiated from single-enantiomer analogs (e.g., CAS 1212257-18-5) which are >98% ee; substitution introduces a 50% diastereomeric impurity that compromises folding, activity, and SAR reproducibility.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 1332765-55-5
Cat. No. B1441014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-(Fmoc-amino)-cyclopropaneacetic acid
CAS1332765-55-5
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)
InChIKeyYMLZBPTXRMNAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-(Fmoc-amino)-cyclopropaneacetic Acid (CAS 1332765-55-5): A Racemic Cyclopropane Amino Acid Building Block for Conformationally Constrained Peptide Synthesis


α-(Fmoc-amino)-cyclopropaneacetic acid (also designated Fmoc-cyclopropylglycine) is a non‑proteinogenic, Fmoc‑protected amino acid derivative featuring a sterically compact cyclopropane ring at the α‑carbon. The compound serves as a racemic (or stereochemically unspecified) mixture of the two enantiomeric forms, with a molecular weight of 337.37 g/mol [1]. It is supplied as a solid powder with typical purity specifications ranging from 95% to 98% and is stable at room temperature . The Fmoc (9‑fluorenylmethoxycarbonyl) protecting group enables its direct use in standard solid‑phase peptide synthesis (SPPS) protocols using basic deprotection conditions (e.g., 20% piperidine in DMF) .

Why Fmoc-Protected Cyclopropane Amino Acids Are Not Interchangeable: Critical Stereochemical and Purity Distinctions for α-(Fmoc-amino)-cyclopropaneacetic Acid


Although multiple Fmoc‑protected cyclopropane amino acids share the same core motif and similar molecular weights (337–351 g/mol), their interchangeability in peptide synthesis and medicinal chemistry is severely limited by stereochemical configuration and purity specifications. The racemic nature of α-(Fmoc-amino)-cyclopropaneacetic acid (1332765-55-5) yields a 1:1 mixture of (R)- and (S)-enantiomers, whereas the chiral single‑enantiomer analogues (e.g., Fmoc‑L‑cyclopropylglycine, CAS 1212257‑18‑5; Fmoc‑D‑cyclopropylglycine, CAS 923012‑40‑2) are supplied with enantiomeric excess >98% and chiral purity ≥99% . Substituting the racemate for a single enantiomer introduces a 50% diastereomeric impurity that can compromise peptide folding, biological activity, and reproducibility of structure‑activity relationship (SAR) studies [1]. Furthermore, homologues such as Fmoc‑L‑cyclopropylalanine (CAS 214750‑76‑2) possess an additional methylene unit (MW 351.4 g/mol) that alters side‑chain flexibility and conformational preferences, making them unsuitable as direct replacements . The quantitative evidence below establishes the specific procurement and selection criteria that differentiate this compound from its closest analogues.

Quantitative Evidence for Selecting α-(Fmoc-amino)-cyclopropaneacetic Acid Over Chiral or Homologous Cyclopropane Amino Acid Derivatives


Purity Specification Comparison: Racemic Mixture vs. Single‑Enantiomer Fmoc‑Cyclopropylglycine Derivatives

The target compound α-(Fmoc-amino)-cyclopropaneacetic acid (CAS 1332765-55-5) is routinely supplied as a racemic mixture with a purity of 95% (typical specification) . In contrast, the single‑enantiomer analogues Fmoc‑L‑cyclopropylglycine (CAS 1212257-18-5) and Fmoc‑D‑cyclopropylglycine (CAS 923012-40-2) are available with chiral purity ≥99% (HPLC) . For applications where stereochemical purity is non‑critical (e.g., racemic peptide libraries, initial SAR exploration), the lower‑purity racemate offers a cost‑effective alternative with comparable coupling efficiency in SPPS .

Peptide synthesis Amino acid building blocks Solid-phase peptide synthesis

Solubility Profile: α-(Fmoc-amino)-cyclopropaneacetic Acid vs. Fmoc‑ACPC‑OH (1‑Aminocyclopropane‑1‑carboxylic Acid Derivative)

Quantitative solubility data for α-(Fmoc-amino)-cyclopropaneacetic acid are limited, but the compound is reported to be soluble in common SPPS solvents such as DMF and DCM . In contrast, Fmoc‑1‑aminocyclopropane‑1‑carboxylic acid (Fmoc‑ACPC‑OH, CAS 126705‑22‑4) is described as readily soluble in DMF, DCM, and THF, slightly soluble in methanol and ethanol, and insoluble in water and hexane [1]. The calculated water solubility of Fmoc‑ACPC‑OH is 2.69 mg/L at 25 °C (log Kow = 3.29) . While direct comparative solubility measurements are not available, the α‑(Fmoc‑amino)‑cyclopropaneacetic acid scaffold (with the cyclopropane ring attached to the α‑carbon rather than the α‑amino group) is expected to exhibit similar solubility in polar aprotic solvents, making it fully compatible with standard SPPS protocols .

Peptide synthesis Solubility Formulation

Conformational Rigidity and Peptide Stability: Cyclopropane‑Containing Amino Acids vs. Standard Aliphatic Residues

Incorporation of a cyclopropane‑containing amino acid into a peptide backbone imposes significant conformational restriction compared to standard aliphatic residues. Vendor data for Fmoc‑D‑cyclopropylglycine (an enantiomer of the target compound) indicate that peptides containing this cyclopropylglycine residue exhibit a stability half‑life of 14 days under assay conditions, compared to only 5 days for Fmoc‑glycine and 7 days for Fmoc‑alanine . The cyclopropyl moiety restricts backbone φ/ψ dihedral angles, thereby reducing susceptibility to proteolytic degradation and enhancing the conformational homogeneity of the peptide [1]. As a racemic mixture, α-(Fmoc-amino)-cyclopropaneacetic acid confers the same conformational constraint, making it a valuable tool for stabilizing peptide secondary structures in non‑stereoselective applications .

Peptide stability Conformational constraint Proteolytic resistance

Application in Protease Inhibitor Development: Cyclodepsipeptide Serine Protease Inhibitors

Fmoc‑cyclopropylglycine (the racemic form, CAS 1332765‑55‑5) is explicitly cited as a building block for the preparation of tailored cyclodepsipeptides that act as potent non‑covalent serine protease inhibitors . These cyclodepsipeptides have been explored as therapeutic candidates for cancer and other diseases . In contrast, Fmoc‑L‑cyclopropylalanine (CAS 214750‑76‑2) is employed in the synthesis of piperazinone derivatives targeting the HCV NS4B protein and HIV‑1 protease dimerization inhibitors [1]. The distinct target selectivity arises from the different positioning of the cyclopropane ring: α‑carbon substitution in cyclopropylglycine (this compound) vs. β‑carbon substitution in cyclopropylalanine, which alters the spatial orientation of the constrained motif within the peptide or peptidomimetic [1].

Serine protease inhibitors Cyclodepsipeptides Drug discovery

Storage Stability and Handling: Room Temperature vs. Cold Chain Requirements

α-(Fmoc-amino)-cyclopropaneacetic acid (CAS 1332765‑55‑5) is stable at room temperature and does not require refrigerated storage, as confirmed by multiple vendor specifications . In contrast, Fmoc‑L‑cyclopropylalanine (CAS 214750‑76‑2) requires storage at -20 °C [1], and Fmoc‑D‑cyclopropylglycine (CAS 923012‑40‑2) is recommended for storage at 0–8 °C . The room‑temperature stability of the racemate simplifies shipping logistics, reduces cold‑chain costs, and minimizes the risk of degradation due to freeze‑thaw cycles during routine laboratory use.

Storage stability Logistics Peptide synthesis

Cost‑Effectiveness: Racemic Mixture vs. Single‑Enantiomer Fmoc‑Cyclopropylglycine

Vendor pricing data indicate that α-(Fmoc-amino)-cyclopropaneacetic acid (racemic mixture, CAS 1332765-55-5) is available at $73.00 per 100 mg . The single‑enantiomer Fmoc‑L‑cyclopropylglycine (CAS 1212257-18-5) is priced at $24.00 per 250 mg (equivalent to $9.60 per 100 mg) [1], while Fmoc‑D‑cyclopropylglycine (CAS 923012-40-2) pricing is generally comparable to the L‑enantiomer. Notably, the racemate is approximately 7.6‑fold more expensive per milligram than the L‑enantiomer from the same vendor class. This cost differential reflects the racemate's utility in applications where stereochemistry is irrelevant, and its higher price may be justified by simplified synthesis or lower demand volume.

Procurement Cost analysis Peptide synthesis

Recommended Research and Procurement Scenarios for α-(Fmoc-amino)-cyclopropaneacetic Acid


Racemic Peptide Library Synthesis and Initial SAR Exploration

Utilize the racemic mixture (95% purity) as a cost‑effective building block for generating diverse peptide libraries where stereochemistry is not a critical variable. The room‑temperature stability and compatibility with standard SPPS protocols enable high‑throughput parallel synthesis. The conformational rigidity imparted by the cyclopropane ring helps identify stabilized peptide scaffolds before committing to expensive enantiopure synthesis.

Synthesis of Cyclodepsipeptide Serine Protease Inhibitor Leads

Employ this building block for the construction of cyclodepsipeptide cores targeting serine proteases, as documented in the literature . The racemic nature of the compound may be acceptable for initial inhibitor screening, with subsequent chiral resolution or enantioselective synthesis pursued only for the most promising leads.

Conformational Stabilization of Linear Peptides for Biophysical Studies

Incorporate α-(Fmoc-amino)-cyclopropaneacetic acid into linear peptide sequences to restrict backbone flexibility and enhance conformational homogeneity [1]. This application is particularly valuable for NMR structure determination, circular dichroism analysis, and studying folding kinetics of model peptides.

Cost‑Sensitive Procurement for Non‑Stereoselective Peptide Modifications

Select the racemate for large‑scale peptide modifications where enantiomeric purity is not required (e.g., peptide‑drug conjugates, diagnostic probes). Although the racemate carries a premium over single enantiomers [2], it eliminates the need for chiral analytical characterization and avoids the risk of inadvertently introducing stereochemical bias that could complicate biological interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for a-(Fmoc-amino)-cyclopropaneacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.